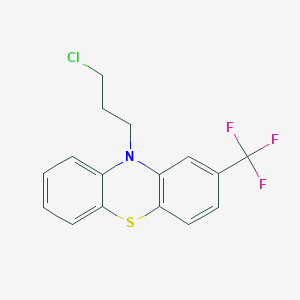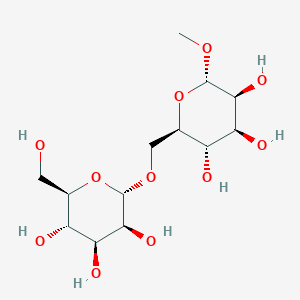![molecular formula C5H10O5 B119403 [1-<sup>13</sup>C]-D-核糖 CAS No. 70849-24-0](/img/structure/B119403.png)
[1-13C]-D-核糖
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,4S,5R)-5-(Hydroxymethyl)(213C)oxolane-2,3,4-triol is a stereoisomeric compound with a specific configuration of hydroxyl and hydroxymethyl groups on an oxolane ring
科学研究应用
(3R,4S,5R)-5-(Hydroxymethyl)(213C)oxolane-2,3,4-triol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in biological processes and as a model compound for understanding enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S,5R)-5-(Hydroxymethyl)(213C)oxolane-2,3,4-triol typically involves the use of stereoselective reactions to ensure the correct configuration of the hydroxyl groups. One common method involves the use of chiral catalysts to induce the desired stereochemistry during the formation of the oxolane ring. The reaction conditions often include controlled temperatures and pH levels to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of (3R,4S,5R)-5-(Hydroxymethyl)(213C)oxolane-2,3,4-triol may involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for the efficient production of the compound with high consistency and quality. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for various applications.
化学反应分析
Types of Reactions
(3R,4S,5R)-5-(Hydroxymethyl)(213C)oxolane-2,3,4-triol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a diol or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like halides or amines for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield an aldehyde or carboxylic acid, while reduction can produce a diol. Substitution reactions can result in the formation of various functionalized derivatives.
作用机制
The mechanism by which (3R,4S,5R)-5-(Hydroxymethyl)(213C)oxolane-2,3,4-triol exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxymethyl groups can form hydrogen bonds with enzymes and other biomolecules, influencing their activity and function. The compound’s stereochemistry plays a crucial role in determining its binding affinity and specificity for these targets.
相似化合物的比较
Similar Compounds
Similar compounds to (3R,4S,5R)-5-(Hydroxymethyl)(213C)oxolane-2,3,4-triol include other stereoisomers of oxolane-2,3,4-triol, such as (3S,4R,5S)-5-(Hydroxymethyl)oxolane-2,3,4-triol and (3R,4R,5R)-5-(Hydroxymethyl)oxolane-2,3,4-triol. These compounds share similar structural features but differ in the configuration of their hydroxyl groups.
Uniqueness
The uniqueness of (3R,4S,5R)-5-(Hydroxymethyl)(213C)oxolane-2,3,4-triol lies in its specific stereochemistry, which imparts distinct chemical and biological properties. This configuration can influence the compound’s reactivity, binding interactions, and overall functionality in various applications.
属性
CAS 编号 |
70849-24-0 |
|---|---|
分子式 |
C5H10O5 |
分子量 |
151.12 g/mol |
IUPAC 名称 |
(2R,3R,4R)-2,3,4,5-tetrahydroxy(113C)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i1+1 |
InChI 键 |
PYMYPHUHKUWMLA-CEQZBKKVSA-N |
SMILES |
C(C1C(C(C(O1)O)O)O)O |
手性 SMILES |
C([C@H]([C@H]([C@H]([13CH]=O)O)O)O)O |
规范 SMILES |
C(C(C(C(C=O)O)O)O)O |
同义词 |
Ribose-1-13C; D-(-)-Ribose-1-13C; |
产品来源 |
United States |
Q1: How is [1-¹³C]-D-ribose 5-phosphate used to study the pentose phosphate pathway in red blood cells?
A1: Researchers synthesized [1-¹³C]-D-ribose 5-phosphate and introduced it to haemolysates (red blood cell extracts) depleted of nicotinamide- and adenine-nucleotides []. By utilizing ¹³C and ³¹P NMR spectroscopy, they were able to track the ¹³C label's incorporation into various metabolites within the pentose phosphate pathway over time []. This method allows for a dynamic understanding of metabolic flux through this crucial pathway in red blood cells.
Q2: What challenges are associated with using NMR to study the pentose phosphate pathway?
A2: While NMR provides valuable insights into metabolic processes, interpreting the complex spectra can be challenging. Assigning all peaks in both the ¹³C and ³¹P NMR spectra confidently remains an ongoing effort []. Furthermore, quantifying the concentrations of all participating metabolites is not always possible with this technique []. Therefore, combining NMR data with computational modeling becomes crucial for a comprehensive understanding of the pentose phosphate pathway dynamics.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol](/img/structure/B119340.png)

![(Z)-N-[(tert-Butyloxy)carbonyl]-2-buten-1-amine](/img/structure/B119350.png)




